1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

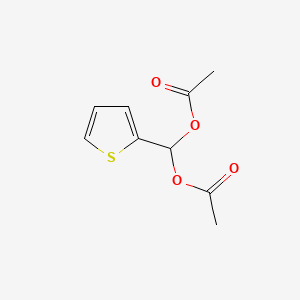

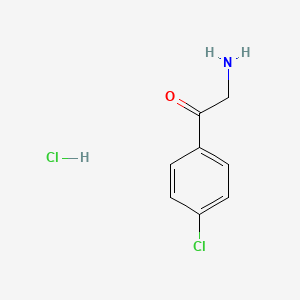

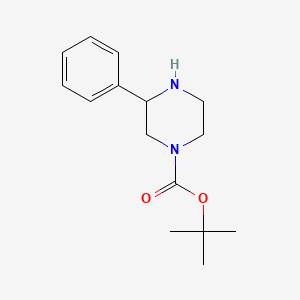

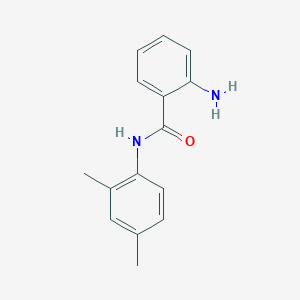

1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol is a compound that features a furan moiety, which is a heterocyclic ring, and an amino alcohol segment. The structure of this compound suggests potential reactivity due to the presence of the furan ring and the amino group, which can participate in various chemical reactions. The compound's molecular framework is indicative of its potential utility in synthesizing heterocyclic compounds, which are often found in pharmaceuticals and materials science .

Synthesis Analysis

The synthesis of related furan-containing compounds has been reported in the literature. For instance, a method for synthesizing 1-R-3-(2-indolyl)-1-propanones involves the recyclization of 2-(2-aminobenzyl)furan derivatives, which indicates that furan rings can be used as a source of carbonyl function in the synthesis of complex molecules . Additionally, racemic 2-amino-3-(heteroaryl)propanoic acids, with furan as a heteroaryl group, have been synthesized through the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids, showcasing the versatility of furan derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol would likely exhibit characteristics typical of furan derivatives and amino alcohols. The furan ring provides aromaticity, which can contribute to the stability and electronic properties of the molecule. The amino group introduces basicity and the potential for hydrogen bonding, which can affect the compound's solubility and interaction with biological targets .

Chemical Reactions Analysis

Furan derivatives are known to participate in various chemical reactions. For example, the synthesis of 2-aminofuran derivatives has been achieved through a [2+2] cycloaddition-retroelectrocyclization reaction, followed by intramolecular nucleophilic addition . This indicates that 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol could potentially undergo similar cycloaddition reactions, as well as nucleophilic substitutions, given the presence of the amino and hydroxyl groups.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol are not detailed in the provided papers, we can infer from related compounds that it would exhibit properties consistent with both furan derivatives and amino alcohols. This includes moderate polarity, potential for hydrogen bonding, and reactivity towards electrophiles and nucleophiles. The presence of the furan ring could also confer a degree of aromaticity and influence the compound's UV-Vis absorption characteristics .

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Nitrogenated derivatives of furfural, including compounds similar to 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol, have been studied as corrosion inhibitors for mild steel in acidic solutions. These compounds exhibit significant inhibition efficiency, attributed to their adsorption on the metal surface. Research indicates that such derivatives can act effectively in protecting steel against corrosion, particularly in acidic environments (Guimarães et al., 2020).

Synthesis of Heterocyclic Compounds

The compound has been utilized in the synthesis of heterocyclic compounds. For instance, palladium-catalyzed oxidative aminocarbonylation has been used to synthesize 2-furan-2-ylacetamides, starting from similar compounds (Gabriele et al., 2006). This illustrates its role in creating complex organic molecules with potential applications in various fields, including pharmaceuticals.

Antioxidant Agent Synthesis

A series of derivatives, including those related to 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol, have been synthesized for potential antioxidant applications. These compounds have shown promising in vitro antioxidant activity, indicating their potential as therapeutic agents (Prabakaran et al., 2021).

Catalytic Synthesis of Substituted Furans

The compound plays a role in catalytic synthesis processes. For example, copper-catalyzed reactions involving compounds like 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol have been explored for synthesizing substituted furans, which are key components in many bioactive natural products and pharmaceutical substances (Wang et al., 2010).

Synthesis of Tertiary Amines

This compound has been used in the synthesis of tertiary amines, which are then evaluated for their performance in inhibiting carbon steel corrosion. These amines form a protective layer on metal surfaces, acting as anodic inhibitors and demonstrating significant inhibitive efficiency (Gao et al., 2007).

Propiedades

IUPAC Name |

1-amino-3-(furan-2-ylmethoxy)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c9-4-7(10)5-11-6-8-2-1-3-12-8/h1-3,7,10H,4-6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRELYEUKSFYFRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)COCC(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378146 |

Source

|

| Record name | 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol | |

CAS RN |

5380-89-2 |

Source

|

| Record name | 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B1273763.png)

![2-[Cyano(phenyl)methyl]benzenecarbonitrile](/img/structure/B1273765.png)